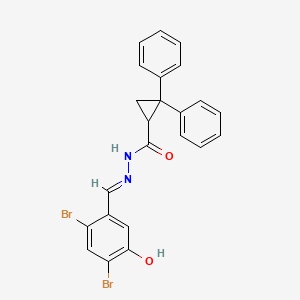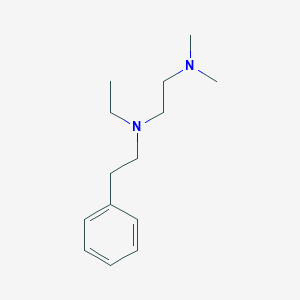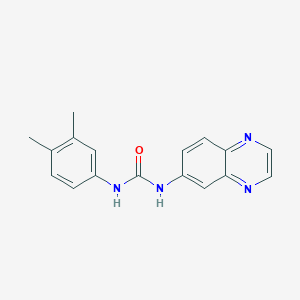![molecular formula C14H11N3O4 B5874882 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)
1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, commonly known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc Laboratories in France. Clozapine has been found to be effective in treating treatment-resistant schizophrenia and reducing the risk of suicidal behavior in patients with schizophrenia.
作用機序
The exact mechanism of action of clozapine is not fully understood. It is believed to work by blocking dopamine receptors in the brain, particularly the D4 receptor, as well as serotonin receptors. Clozapine also affects other neurotransmitter systems, including glutamate, GABA, and acetylcholine. The net effect of these actions is a reduction in the symptoms of schizophrenia, including hallucinations, delusions, and disordered thinking.
Biochemical and Physiological Effects:
Clozapine has several biochemical and physiological effects that contribute to its therapeutic effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is thought to improve cognitive function in patients with schizophrenia. Clozapine also increases the release of GABA, which may contribute to its anxiolytic effects. In addition, clozapine has been found to reduce the release of glutamate, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
Clozapine has several advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in clinical trials. This makes it a useful tool for studying the mechanisms of schizophrenia and other psychotic disorders. However, clozapine also has several limitations. It is a highly potent drug that can cause serious side effects, including agranulocytosis, which limits its use in animal studies. In addition, clozapine has a narrow therapeutic window, which makes it difficult to use in experiments that require precise dosing.
将来の方向性
For clozapine research include the development of new antipsychotic medications, the use of clozapine in combination with other medications, and research into the long-term effects of clozapine on cognitive function and other aspects of health.
合成法
Clozapine is synthesized by reacting 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12-dione with methylamine and nitrous acid. The reaction yields 1-(methylamino)-8-chlorodibenzo[b,f][1,4]oxazepine, which is then nitrosated to form 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. The synthesis of clozapine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It is considered a second-generation antipsychotic medication that has a lower risk of causing extrapyramidal side effects compared to first-generation antipsychotics. Clozapine has also been found to be effective in reducing the risk of suicidal behavior in patients with schizophrenia. In addition to its clinical applications, clozapine has been used as a tool in research to study the mechanisms of schizophrenia and other psychotic disorders.
特性
IUPAC Name |
7-(methylamino)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-15-10-6-8(17(19)20)7-12-13(10)14(18)16-9-4-2-3-5-11(9)21-12/h2-7,15H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYMVHJTKBHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)


